molecular formula C7H14N2 B13346208 (1-Cyclopropylazetidin-3-yl)methanamine

(1-Cyclopropylazetidin-3-yl)methanamine

Cat. No.: B13346208
M. Wt: 126.20 g/mol
InChI Key: AAVXZXPGZBIBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopropylazetidin-3-yl)methanamine: is a chemical compound with the molecular formula C7H14N2 It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylazetidin-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with azetidinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Cyclopropylazetidin-3-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1-Cyclopropylazetidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a precursor for biologically active molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-Cyclopropylazetidin-3-yl)methanamine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

    (1-Isopropylazetidin-3-yl)methanamine: Similar in structure but with an isopropyl group instead of a cyclopropyl group.

    (1-Cyclopropylazetidin-3-yl)methanol: Similar structure with a hydroxyl group instead of an amine group.

Uniqueness: (1-Cyclopropylazetidin-3-yl)methanamine is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(1-cyclopropylazetidin-3-yl)methanamine

InChI

InChI=1S/C7H14N2/c8-3-6-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2

InChI Key

AAVXZXPGZBIBLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.